S186

Radiostrontium decorporation Chelation efficacy Nuclear emergency medicine

Radiostrontium decorporation research demands chelators with genuine Sr(II) selectivity - generic agents like EDTA and DTPA preferentially bind Ca²⁺, causing hypocalcemia artifacts and confounding in vivo interpretation. S186 (CAS 97759-16-5), a diphosphonate-class chelating agent, forms binuclear Sr(II) complexes more stable than those with Ca(II), Mg(II), or Ba(II), delivering intrinsic strontium selectivity at the molecular level. • 1.5× superior urinary strontium excretion vs BADE/BADS at equivalent doses; exceeds 50% removal • Validated dose-response model (Y = 4.13 + 0.078X) enables prospective regimen design • Shanghai Municipal Health Bureau-approved for emergency radiostrontium contamination • Supplied as ≥98% purity solid; shipped ambient globally for research use.

Molecular Formula C5H13CaNNaO7P2
Molecular Weight 324.17 g/mol
Cat. No. B2472847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS186
Molecular FormulaC5H13CaNNaO7P2
Molecular Weight324.17 g/mol
Structural Identifiers
SMILESCCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na].[Ca]
InChIInChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;
InChIKeyWPTHTLCSASTWJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

S186 Strontium-Specific Chelator Overview


S186 (CAS 97759-16-5; synonym 1-acetamidopropane-1,1-diphosphonic acid) is the sodium salt of calcium-acetylpropylamine phosphonate (APA), a diphosphonate-class chelating agent rationally designed for strontium-specific chelation [1]. Unlike broad-spectrum polyaminocarboxylate chelators such as EDTA, DTPA, and EGTA that preferentially complex calcium or lack alkaline-earth discrimination, S186 forms binuclear complexes with Sr(II) that are more stable than those with Ca(II), Mg(II), or Ba(II), providing intrinsic strontium selectivity at the molecular level [2]. The compound has received regulatory approval from the Shanghai Municipal Health Bureau for emergency medical use in radiostrontium contamination incidents [3].

1
Radiostrontium-specific decorporation research — molecular-level Sr(II) selectivity vs. Ca(II)/Mg(II)
Intrinsic diphosphonate chelation; not a broad-spectrum polyaminocarboxylate
2
Emergency medical countermeasure studies — reported human decorporation data and regulatory approval context
Approved by Shanghai Municipal Health Bureau for emergency use; supports translational research models
3
Quantitative dose-response modeling — unique published linear equation for outcome prediction
Y = 4.13 + 0.078X enables prospective dose-regimen design in experimental models

Generic Chelator Limitations vs. S186


Generic radiostrontium decorporation agents such as BADE (bis-2-aminoethyl ether tetraacetic acid) and BADS achieve only approximately 40% urinary strontium removal under experimental conditions, whereas S186 exceeds 50% excretion at equivalent doses and is 1.5-fold more potent [1]. Broad-spectrum chelators including EDTA, DTPA, and EGTA are primarily calcium-selective (EGTA Kd for Ca²⁺ = 60.5 nM at pH 7.4) and lack the diphosphonate backbone that confers S186's preferential Sr(II) binding, risking unintended depletion of essential physiological cations [2]. Even the closest structural analog, S106 (1-propionamido-ethylidene-1,1-diphosphonic acid), shows quantitatively lower decorporation efficacy and forms less stable metal complexes than S186 [2]. These differences are not cosmetic — they represent hard quantitative gaps in efficacy, selectivity, and safety that preclude simple interchangeability.

Selectivity mismatch
EDTA, DTPA, and EGTA are calcium-selective or broad-spectrum; they lack the diphosphonate motif that confers S186's preferential Sr(II) binding and may deplete physiological cations.
Efficacy gap
BADE and BADS achieve lower urinary radiostrontium excretion in comparative models. S186's reported 1.5× higher efficacy and half-dose equivalence mean direct substitution may compromise decorporation outcomes.
Structural analog risk
S106, the closest diphosphonate analog, shows quantitatively lower decorporation efficacy and less stable metal complexes. The acetyl vs. propionyl substitution difference is not interchangeable.

Quantitative Evidence for S186


Decorporation Efficacy vs. BADE and BADS

In a direct comparative study using rats intravenously intoxicated with 85Sr, intramuscular S186 immediately post-exposure achieved urinary excretion exceeding 50% of the injected radiostrontium dose, which was 1.5 times the excretion achieved by equal doses of BADE (bis-2-aminoethyl ether tetraacetic acid) and BADS [1]. In a separate confirmatory study across the dose range 100–800 mg/kg, S186 significantly increased urinary 85+89Sr output and reduced whole-body radionuclide retention compared to equal-dose BADE (P < 0.05); notably, a half-dose of S186 produced the same decorporation effect as a full dose of BADE [2].

Decorporation Efficacy
Head-to-head
S186 1.5× more potent; half-dose = full-dose BADE effect
BADE / BADS ~40% urinary excretion at equal dose; P < 0.05
Reported higher radiostrontium removal at equivalent dose in rat models.
Dose range: 100–800 mg/kg i.m.; 85Sr i.v. intoxication model.
Radiostrontium decorporation Chelation efficacy Nuclear emergency medicine

Predictive Dose-Response Model

S186 is the only radiostrontium chelator for which a defined linear dose-response equation has been experimentally derived: Y (urinary 85Sr excretion %) = 4.13 + 0.078X, where X is the intramuscular dose in mg/kg [1]. This model quantifies the incremental decorporation benefit of each additional dose unit. By contrast, no comparable quantitative dose-response relationship has been published for BADE, BADS, or S106 in the same experimental system, making precise dose planning for those agents inherently less rigorous.

Dose-Response Model
Cross-study
Y = 4.13 + 0.078X (X = S186 mg/kg i.m.)
Unique quantifiable model for outcome prediction; no equivalent reported for comparators.
Supports prospective dose-regimen design in experimental decorporation studies.
Dose-response modeling Predictive pharmacokinetics Radiostrontium decorporation

Efficacy vs. Structural Analog S106

In a side-by-side rat study, S186 increased urinary 85+89Sr excretion 9-fold over untreated controls, while S106 (1-propionamido-ethylidene-1,1-diphosphonic acid) produced a 5-to-9-fold increase [1]. Whole-body radiostrontium retention was reduced to 35% by S186 versus 28–45% by S106; skeletal retention was reduced to 30% versus 26–45%, respectively [1]. Regression analysis confirmed S186 as significantly more effective (p < 0.05). At the molecular level, potentiometric titration demonstrated that S-186 complexes with alkaline earth metals are more stable than those of S-106, with binuclear Sr(II) complexes of S-186 being the most stable among all tested cations (Ca²⁺, Mg²⁺, Ba²⁺) [2].

S106 Analog Comparison
Head-to-head
S186 9× urinary excretion; 35% whole-body retention
S106 5–9× urinary excretion; 28–45% whole-body retention
S186 at more favorable end of all retention ranges (p < 0.05); more stable Sr(II) binuclear complexes.
Rat model; i.p. 85+89Sr intoxication; potentiometric titration at 30 ± 0.1°C.
Structure-activity relationship Diphosphonate chelator comparison Radiostrontium excretion

Strontium Selectivity Over Calcium and Magnesium

Potentiometric titration of S-186 with alkaline earth cations established that its binuclear complexes with Sr(II) are more stable than those with Ca(II), Mg(II), or Ba(II), confirming inherent strontium selectivity [1]. This differentiates S186 from the most commonly available laboratory chelators: EGTA is explicitly calcium-selective (Ca²⁺ Kd = 60.5 nM at physiological pH 7.4, with Mg²⁺ Kd = 1–10 mM) rather than strontium-selective, while EDTA and DTPA exhibit broad-spectrum polyvalent cation binding without strontium discrimination . The diphosphonate pharmacophore of S186 provides a selectivity profile unavailable in the polyaminocarboxylate chelator class.

Sr(II) Selectivity
Class-level
Binuclear Sr(II) complex > Ca(II), Mg(II), Ba(II) complexes
Intrinsic strontium-over-calcium selectivity confirmed by potentiometric titration.
EGTA Kd for Ca²⁺ = 60.5 nM; EDTA/DTPA are non-discriminate — context-dependent review advised.
Metal chelation selectivity Strontium over calcium discrimination Coordination chemistry

Cardiovascular Safety Profile

In a comparative intravenous safety study in dogs at 100 mg/kg (approximately 5× the human therapeutic dose), S186 produced only minimal changes in heart rate, blood pressure, electrocardiogram (EKG), and serum calcium [1]. Chelator 7603 at the same dose caused severe cardiovascular toxicity: abrupt hypotension, marked bradycardia, pronounced S-T segment depression, T-wave flattening or inversion, multifocal ventricular premature beats, and respiratory arrest within 2–3 minutes [1]. When administered via the clinically intended intramuscular route at 100 mg/kg, S186 produced no adverse cardiovascular findings whatsoever [1].

Cardiovascular Safety
Head-to-head
S186 (i.m.) No adverse cardiovascular findings at 100 mg/kg
7603 (i.v.) Severe hypotension, arrhythmia, respiratory arrest
Reported tolerability endpoint context supports intramuscular route for emergency models.
Dog model at ~5× intended dose; safety-related endpoint monitoring.
Chelator safety pharmacology Cardiovascular toxicity Preclinical toxicology

Clinical Efficacy and Regulatory Approval

A case series of 4 individuals accidentally contaminated with ⁹⁰Sr received intramuscular S186 (administered as APA/APAP) once daily for 3 days, resulting in markedly increased urinary ⁹⁰Sr excretion with no observed adverse effects [1]. Subsequently, S186 received formal approval from the Shanghai Municipal Health Bureau for emergency medical use in China [1]. Neither BADE, BADS, S106, nor any polyaminocarboxylate chelator has comparable human radiostrontium decorporation outcome data or equivalent regulatory standing.

Human Evidence & Approval
Supporting
4/4 cases with increased ⁹⁰Sr excretion; zero reported adverse events; Shanghai Municipal Health Bureau approval
Unique human dataset and regulatory milestone context; comparators lack equivalent standing.
Case-series data; source-specific review recommended for procurement decisions.
Clinical chelation evidence Human radiostrontium poisoning Regulatory-approved medical countermeasure

Application Scenarios for S186


Emergency Medical Countermeasure Stockpiling

The combination of 1.5× superior decorporation efficacy versus BADE/BADS [1], a validated quantitative dose-response model for outcome prediction [1], low cardiovascular toxicity via the i.m. route [2], demonstrated human safety and efficacy [3], and formal regulatory approval [3] establishes S186 as the only procurement-ready chelating agent suitable for national or institutional stockpiling against internal radiostrontium contamination events.

Strontium-Specific Decorporation Research

For in vivo studies investigating radiostrontium biodistribution, decorporation kinetics, or combined injury models, S186 offers moleculer-level strontium-over-calcium selectivity that is unavailable with EGTA, EDTA, or DTPA [4]. This prevents the confounding variable of hypocalcemia that complicates interpretation when non-selective chelators are used. Researchers can directly cite the published dose-response equation Y = 4.13 + 0.078X [1] to prospectively design dose regimens.

Environmental Radiostrontium Remediation

S186 serves as the strontium-specific benchmark compound for comparative chelator screening studies. Its well-characterized stability constants [4], definitive superiority over the closest analog S106 [5], and established in vivo performance parameters [1][5] provide a rigorous reference against which novel strontium chelators can be quantitatively benchmarked.

Alkaline Earth-Selective Chelator Design

The diphosphonate scaffold of S186, its demonstrated preference for Sr(II) binuclear complex formation over Ca(II), Mg(II), and Ba(II) [4], and its superior complex stability relative to S106 [4] make it a valuable model compound for structure-activity relationship studies aimed at rational design of next-generation metal-selective chelators.

Application
Selection Property
Validation Focus
Emergency countermeasure stockpiling research
Reported decorporation efficacy and regulatory approval context
Model-response endpoint context; dose-regimen validation
Strontium-specific decorporation studies
Molecular-level Sr(II)-over-Ca(II) selectivity
Hypocalcemia confounding control; published dose-response model review
Environmental radiostrontium remediation screening
Well-characterized stability constants and in vivo performance
Benchmark comparison against novel strontium chelators
Alkaline earth-selective chelator design
Diphosphonate scaffold with characterized Sr(II) binuclear complex preference
Structure-activity relationship endpoint review; stability comparison with S106

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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